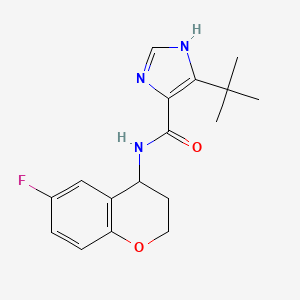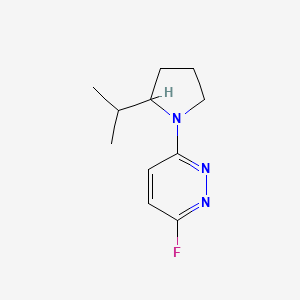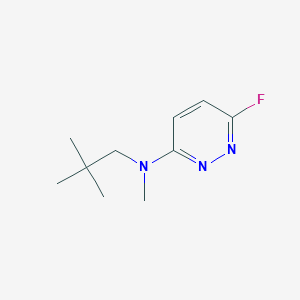
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide is not fully understood. However, it is believed to work by targeting various signaling pathways involved in cancer, inflammation, and neuroprotection. In cancer, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, it has been shown to inhibit the NF-kB pathway, which is involved in the production of inflammatory cytokines and chemokines. In neuroprotection, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide has been found to have several biochemical and physiological effects. In cancer, it has been found to induce cell cycle arrest and apoptosis. In inflammation, it has been found to reduce the production of inflammatory cytokines and chemokines. In neuroprotection, it has been found to protect against oxidative stress and apoptosis. These effects are believed to be mediated by the compound's ability to target various signaling pathways involved in these processes.
实验室实验的优点和局限性
The advantages of using 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide in lab experiments are its relatively simple synthesis method, its ability to target multiple signaling pathways, and its potential therapeutic applications. However, there are also limitations to using this compound. One limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization in lab experiments.
未来方向
There are several future directions for the research on 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, future research could focus on the development of analogs of this compound with improved therapeutic properties. Overall, the research on this chemical compound has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
合成方法
The synthesis of 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide involves several steps. The starting material is 6-fluoro-3,4-dihydro-2H-chromen-4-amine, which is reacted with tert-butyl isocyanide to form the tert-butyl carbamate derivative. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the imidazole derivative. Finally, the imidazole derivative is reacted with 4-chlorobutyryl chloride to form the desired product. The overall synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, it has been found to reduce the production of inflammatory cytokines and chemokines. In neuroprotection research, it has been found to protect against oxidative stress and apoptosis.
属性
IUPAC Name |
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)15-14(19-9-20-15)16(22)21-12-6-7-23-13-5-4-10(18)8-11(12)13/h4-5,8-9,12H,6-7H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMWGYYHMAKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)NC2CCOC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)


![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)
![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)